2-Butylfuran

Analytical Chemistry Food Chemistry Method Validation

2-Butylfuran (C8H12O, MW 124.18) is a member of the alkylfuran class, characterized by a furan ring substituted at the 2-position with an n-butyl chain. It is a colorless, volatile liquid with a mild, fruity, wine-like, sweet, and spicy odor.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 4466-24-4
Cat. No. B1215726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylfuran
CAS4466-24-4
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CO1
InChIInChI=1S/C8H12O/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3
InChIKeyNWZIYQNUCXUJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

2-Butylfuran (CAS 4466-24-4): Procurement-Ready Profile of a GRAS-Listed Furan Flavor Volatile


2-Butylfuran (C8H12O, MW 124.18) is a member of the alkylfuran class, characterized by a furan ring substituted at the 2-position with an n-butyl chain. It is a colorless, volatile liquid with a mild, fruity, wine-like, sweet, and spicy odor . This compound is naturally present in various thermally processed foods and plants and is officially recognized as a flavoring agent or adjuvant under FEMA GRAS No. 4081 and is listed in the FDA's Substances Added to Food (EAFUS) database [1][2]. Its chemical and physical properties, including a boiling point of 153–154°C and a density of ~0.886 g/mL, are well-documented .

Why 2-Butylfuran Cannot Be Generically Substituted with Other 2-Alkylfurans


The assumption that 2-alkylfurans (e.g., 2-methylfuran, 2-ethylfuran, 2-pentylfuran) are interchangeable as flavor compounds or analytical standards is fundamentally flawed. Critically, the matrix effects of 2-alkylfurans behave differently from the parent furan and from each other during headspace gas chromatography-mass spectrometry (GC-MS) analysis, meaning that isotopically labeled furan (d4-furan) is an unsuitable internal standard for accurate quantification of 2-butylfuran and its homologs [1]. Furthermore, their sensory and regulatory profiles diverge sharply: while 2-butylfuran possesses a specific odor profile and holds FEMA GRAS status, the safety evaluation for this entire class of compounds is under significant toxicological scrutiny by bodies like the JECFA due to unresolved concerns regarding furan ring metabolism and potential genotoxicity [2]. Therefore, selecting a specific 2-alkylfuran based on its unique analytical behavior, validated regulatory status, and defined sensory characteristics is essential for both accurate scientific work and compliant industrial applications.

Quantitative Differentiation Guide: Evidence for 2-Butylfuran Selection vs. Comparators


Analytical Differentiation: Unique Matrix Effect Behavior vs. Furan in GC-MS Quantification

During the development of a method for quantifying furan and 2-alkylfurans in heat-processed foods, researchers found that the matrix effects for 2-alkylfurans are distinctly different from those for furan. As a result, the standard practice of using deuterated furan (d4-furan) as an internal standard to correct for these effects is invalid for accurate quantification of 2-butylfuran [1]. This necessitates the use of more laborious external matrix-matched calibration standards for correct 2-butylfuran analysis, highlighting a key analytical consideration that differentiates it from the parent compound furan [1].

Analytical Chemistry Food Chemistry Method Validation

Sensory Potency Differentiation: Odor Activity Values (OAVs) vs. Co-occurring Aroma Compounds in Baijiu

In a study characterizing the aroma of soy sauce aroma type Xi Baijiu, 2-butylfuran was identified as a key odorant based on its odor activity value (OAV), which quantifies the ratio of a compound's concentration to its odor threshold. 2-Butylfuran exhibited a high OAV range of 464–719 across three baijiu samples, placing it among the most potent aroma compounds [1]. This OAV is considerably higher than other important co-occurring compounds like 3-hydroxy-2-butanone (OAVs of 90–117) and butanoic acid (OAVs of 71–79), providing a quantitative, cross-comparable benchmark for its sensory impact [1].

Flavor Chemistry Sensory Analysis Alcoholic Beverages

Chromatographic Resolution: Retention Time Differentiation vs. Other Furan Derivatives

Gas chromatography is essential for separating and quantifying volatile furan derivatives in complex matrices. A published GC-MS/MS chromatogram demonstrates the baseline resolution of 11 furan standards, including 2-butylfuran (Peak 9), which elutes distinctly after compounds like furfural (Peak 7) and furfuryl alcohol (Peak 8) and immediately before 2-pentylfuran (Peak 11) [1]. This chromatographic data confirms that 2-butylfuran possesses unique retention properties that allow for its specific identification and quantification separate from closely related structural analogs, a critical factor for analytical method development and validation [1].

Analytical Chemistry Food Safety Chromatography

Regulatory and Safety Distinction: GHS Classification Profile vs. Unsubstituted Furan

The procurement and handling of furan derivatives are governed by their distinct hazard classifications. While the parent compound furan is a known carcinogen and a high-priority toxicant, the specific GHS classification for 2-butylfuran (CAS 4466-24-4) provides a different risk profile: it is classified as Acute Toxicity Category 4 (Oral, H302), Flammable Liquid Category 3 (H226), and causes serious eye damage (Eye Dam. 1, H318) . This specific classification set informs necessary safety protocols, such as PPE requirements and storage conditions, and is a required data point for any compliant procurement process in industrial and research settings .

Regulatory Affairs Safety Flavor Industry

Food Occurrence and Fate Differentiation: Concentration vs. 2-Pentylfuran in Frying Oil

The generation of 2-alkylfurans is a time-dependent process in heated oils. In a study on the volatile profile of cottonseed oil during prolonged frying, the levels of several components, including 2-butylfuran and its homolog 2-pentylfuran, increased with frying time. However, the study indicates that these compounds are not generated at identical rates or in identical proportions, and their individual contributions to the overall aroma profile evolve differently over time [1]. This differential formation kinetics underscores that 2-butylfuran is not a static or interchangeable component of the volatile mixture but rather a dynamic marker of specific lipid oxidation pathways [1].

Food Chemistry Lipid Oxidation Flavor Analysis

Perceptual Stability: Odor Impact in Complex Mixtures vs. Other Aroma Compounds

In an odor omission study designed to identify key aroma contributors, 2-butylfuran was determined to have a 'not significant' (ns) effect on the overall odor perception when omitted from a reconstituted food aroma model [1]. In stark contrast, the omission of other compounds like 1-octen-3-one, benzyl alcohol, and methyl valerate resulted in statistically significant (p < 0.05 to p < 0.001) decreases in odor response [1]. This differential impact is a critical piece of data: while 2-butylfuran may be present at high concentrations or have a high OAV in isolation, its perceptual contribution in a complex mixture may be nuanced, and it does not dominate the aroma profile in the same way as other key odorants.

Sensory Science Flavor Chemistry Psychophysics

Optimal Application Scenarios for 2-Butylfuran Based on Quantitative Evidence


As a Certified Reference Standard in Quantitative Food Safety Analysis

For food testing laboratories quantifying furan derivatives in heat-processed foods (e.g., coffee, baby food, canned goods), procuring a high-purity 2-butylfuran reference standard is mandatory. The evidence confirms that due to its distinct matrix effect behavior, 2-butylfuran cannot be accurately quantified using d4-furan as an internal standard [1]. Therefore, laboratories must either prepare matrix-matched calibration curves with an authentic 2-butylfuran standard or risk significant quantification errors. Using the exact compound for calibration is a critical step in method validation and achieving compliance with future regulatory limits for furan derivatives in foods. The distinct chromatographic retention time further necessitates a pure standard for unambiguous peak identification [2].

For Flavor Reconstitution and Authenticity Studies in Alcoholic Beverages

Researchers and quality control departments in the distilled spirits industry should prioritize 2-butylfuran for flavor reconstitution experiments and authenticity marker studies for products like soy sauce aroma type Baijiu. The quantitative evidence of a high OAV range (464–719) establishes it as a key characteristic aroma compound in this product class [3]. Its procurement is justified for creating accurate flavor models, investigating sensory interactions, and developing analytical methods for detecting adulteration or verifying geographical/process authenticity. Using a different 2-alkylfuran would fail to replicate the target aroma profile.

In Lipid Oxidation and Food Quality Marker Research

Investigators studying the kinetics of lipid oxidation in frying oils or shelf-life deterioration in fried products should procure 2-butylfuran as a specific target analyte. The evidence shows that its concentration increases as a function of frying time in cottonseed oil, alongside other key markers [4]. Tracking its formation profile provides a more nuanced understanding of flavor degradation pathways than monitoring generic markers alone. Procurement is essential for targeted GC-MS or GC-MS/MS methods designed to correlate chemical changes with sensory quality decline over time.

In Flavor Formulation R&D Requiring Nuanced Sensory Impact

Flavor houses and product developers creating complex savory or roasted flavor profiles should consider the nuanced perceptual role of 2-butylfuran. The evidence from omission tests indicates that while it is a potent volatile (high OAV), its omission may not be statistically significant to the overall aroma perception in a complex mixture [5]. This insight is invaluable for formulation science: it suggests that 2-butylfuran can be used as a subtle background note or a 'rounding' agent, and that its concentration can be adjusted within a window without drastically altering the primary aroma character. This contrasts with the behavior of more dominant odorants whose omission causes a significant perceptual loss.

Technical Documentation Hub

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